6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . The common method for the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine .Molecular Structure Analysis
The molecular structure of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one consists of a bromine atom attached to the 6th carbon of a 3,4-dihydro-2H-isoquinolin-1-one ring .Chemical Reactions Analysis
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands. It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one has a density of 1.559±0.06 g/cm3, a melting point of 170.0-173.1 °C, and a boiling point of 453.3±45.0 °C . It also has a molar refractivity of 49.6±0.3 cm3, and a polar surface area of 29 Å2 .Scientific Research Applications
Chemical Synthesis and Reactions
- 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is used in bromination reactions to produce 4-bromo-3-substituted isoquinolin-1-(2H)-ones, demonstrating its utility in complex chemical syntheses (Usifoh, 2001).
- It serves as a key compound in the synthesis of isoquinolin-1(2H)-ones via palladium-catalyzed C-H activation, highlighting its role in facilitating cross-coupling strategies (Xie et al., 2018).
- The compound is instrumental in the synthesis of benzo[c]chromen-6-ones and 3-substituted isocoumarins, demonstrating its versatility in organic synthesis (Fan et al., 2012).
Medicinal Chemistry and Pharmacology
- It has been utilized in the total syntheses of complex molecules like Telisatin A, B, and Lettowianthine, showcasing its importance in the field of medicinal chemistry (Nimgirawath & Udomputtimekakul, 2009).
- 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a crucial intermediate in the synthesis of sigma-2 (σ2) selective ligands, indicating its potential application in the development of new pharmaceuticals (Ashford et al., 2014).
Material Science and Novel Compound Synthesis
- It is used in the formation of complex organic compounds such as pyrrolo[2,1-a]isoquinolines, demonstrating its role in the development of new materials (Yavari et al., 2006).
- The compound plays a significant role in the efficient synthesis of quinoline derivatives, which are important in various material science applications (Şahin et al., 2008).
Future Directions
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKKECSRKYXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619066 | |
Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
147497-32-3 | |
Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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